molecular formula C6H2ClF3N2O2 B13053173 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid

5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid

Cat. No.: B13053173
M. Wt: 226.54 g/mol
InChI Key: MFFXGWREEQYGOS-UHFFFAOYSA-N
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Description

5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid is a substituted pyrazine derivative characterized by a carboxylic acid group at position 2, a chlorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 6. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in medicinal and agrochemical research.

Its carboxylic acid group serves as a reactive site for derivatization, enabling the synthesis of bioactive amides and esters (e.g., methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate, CAS 1688685-61-1) .

Properties

Molecular Formula

C6H2ClF3N2O2

Molecular Weight

226.54 g/mol

IUPAC Name

5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C6H2ClF3N2O2/c7-4-3(6(8,9)10)12-2(1-11-4)5(13)14/h1H,(H,13,14)

InChI Key

MFFXGWREEQYGOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of a pyrazine derivative followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the intermediate compound to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient conversion of starting materials to the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, resulting in the formation of reduced analogs.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
Research indicates that derivatives of trifluoromethyl-pyrazine compounds, including 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid, exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects:
Another area of application is in the development of anti-inflammatory agents. The compound has shown promise in inhibiting specific kinases involved in inflammatory pathways. For instance, a recent study highlighted the synthesis of pyrazine derivatives that effectively inhibited TBK1 and IKKε kinases, which are crucial in obesity-related inflammation .

Agrochemicals

Pesticide Development:
The trifluoromethyl group present in this compound enhances the biological activity of agrochemicals. Fluazifop-butyl, a notable derivative, has been successfully used to protect crops from pests. The introduction of this compound into agrochemical formulations has led to the development of several new products aimed at improving crop yields while minimizing environmental impact .

Herbicide Applications:
The compound's structure allows it to interact effectively with plant growth regulators, making it suitable for herbicide development. Research has shown that such derivatives can selectively inhibit weed growth without affecting crop plants, thus providing a sustainable solution for agricultural practices .

Materials Science

Synthesis of Functional Polymers:
In materials science, this compound is utilized as a building block for synthesizing functional polymers. These polymers have applications in coatings and adhesives due to their enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups imparts unique properties that are beneficial for industrial applications .

Nanocomposite Development:
The compound can also be employed in the synthesis of nanocomposites. By integrating it into polymer matrices, researchers have created materials with improved mechanical properties and thermal stability, suitable for high-performance applications such as aerospace and automotive components .

Case Studies

Study Title Objective Findings
Synthesis and Biological Evaluation of Trifluoromethyl-PyrazinesTo evaluate the antimicrobial activityIdentified significant inhibition against E. coli and S. aureus strains .
Development of Agrochemical FormulationsTo assess herbicidal efficacyDemonstrated selective inhibition of weed species with minimal crop damage .
Functionalization of Polymers Using Pyrazine DerivativesTo enhance polymer propertiesAchieved improved thermal stability and mechanical strength in nanocomposites .

Mechanism of Action

The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, derivatives of this compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Chloro vs. Trifluoromethyl : The electron-withdrawing nature of -CF₃ and -Cl groups increases the electrophilicity of the pyrazine ring, enhancing reactivity toward nucleophilic substitution or amide bond formation. For example, 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (IC₅₀ = 41.9 µmol·L⁻¹) demonstrates potent photosynthesis inhibition, attributed to synergistic effects of -Cl and bulky tert-butyl groups .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values significantly. For instance, methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate (logP ~2.5) is more lipophilic than 5-methylpyrazine-2-carboxylic acid (logP ~0.8), favoring better tissue penetration .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, making the compound suitable for high-temperature synthetic processes .

Biological Activity

5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimycobacterial and antifungal research. This article reviews the biological activity of this compound, examining its efficacy against various pathogens, its mechanism of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted at the 5 and 6 positions with chlorine and trifluoromethyl groups, respectively. These modifications enhance its lipophilicity and biological activity compared to other related compounds.

Antimycobacterial Activity

Research has demonstrated that derivatives of pyrazine-2-carboxylic acids exhibit significant antimycobacterial activity. In particular, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis. For instance, a study reported that certain derivatives achieved up to 72% inhibition of M. tuberculosis growth, with a notable lipophilicity (log P = 6.85) enhancing their bioavailability .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

CompoundMIC (μg/mL)% InhibitionLog P
This compoundTBDTBDTBD
3,5-bis-trifluoromethylphenyl amide1.5672%6.85
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate3.13TBDTBD

Antifungal Activity

The antifungal properties of this compound have also been evaluated. While some derivatives exhibited moderate antifungal effects, the specific activity of this compound remains less characterized. In one study, related compounds showed minimum inhibitory concentrations (MICs) ranging from 31.25 to 500 μmol·dm^-3 against various fungal strains .

Photosynthesis Inhibition

Additionally, studies have indicated that certain pyrazine derivatives can inhibit photosynthesis in plants. The most active inhibitors were found to affect the oxygen evolution rate in spinach chloroplasts, with IC50 values as low as 0.026 mmol·dm^-3 for some derivatives . This suggests potential applications in agricultural pest control.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazine derivatives:

  • Antimycobacterial Screening : A systematic evaluation of various substituted amides derived from pyrazine-2-carboxylic acids revealed that specific substitutions significantly enhanced antimycobacterial activity against M. tuberculosis .
  • Antifungal Evaluation : Compounds were tested against common fungal pathogens, showing varying degrees of efficacy, which were linked to their structural features .
  • Molecular Docking Studies : In silico studies indicated that modifications in the chemical structure could lead to increased binding affinity for target enzymes involved in bacterial metabolism, suggesting a rationale for further structural optimization .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of pyrazine cores. A common approach is the oxidation of methyl or hydroxymethyl groups on pyrazine derivatives to carboxylic acids. For example, KMnO₄-mediated oxidation under controlled temperatures (e.g., 55°C, 24 hours) has been used to convert methylpyrazine intermediates to carboxylic acids . Optimization focuses on solvent choice (e.g., aqueous or polar aprotic solvents), stoichiometry of oxidizing agents, and reaction time to minimize side products like over-oxidation or decarboxylation.

Q. How can the purity and structural integrity of this compound be validated in academic settings?

Key methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% threshold) .
  • Nuclear Magnetic Resonance (NMR) for confirming substitution patterns (e.g., distinguishing chloro and trifluoromethyl groups via ¹³C/¹⁹F NMR).
  • Mass Spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]⁺ peaks). Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, requiring iterative recrystallization or column chromatography .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the pyrazine core of this compound?

Quantum chemical calculations (e.g., DFT) coupled with reaction path search algorithms are critical. For instance, ICReDD’s methodology integrates computational modeling to predict intermediates and transition states, reducing trial-and-error experimentation. This approach identifies optimal conditions (e.g., solvent polarity, catalyst selection) for introducing substituents like trifluoromethyl groups while preserving the carboxylic acid functionality .

Q. How can contradictory data in antibacterial activity studies involving this compound be resolved?

Discrepancies in bioassay results may arise from:

  • Solubility limitations (e.g., poor aqueous solubility of the carboxylic acid form). Methodological adjustments include testing prodrug derivatives (e.g., ester or amide analogs) .
  • Synergistic effects with co-administered agents. Systematic combinatorial screening (e.g., checkerboard assays) can clarify whether activity is intrinsic or context-dependent .

Q. What advanced techniques enable the study of this compound’s stability under physiological conditions?

  • Plasma Stability Assays : Incubation in rat plasma (in vitro) followed by LC-MS/MS analysis quantifies degradation rates. For example, ester hydrolysis or demethylation pathways can be tracked over 24-hour periods .
  • pH-Dependent Stability Profiling : Use buffered solutions (pH 1–10) to simulate gastrointestinal or intracellular environments, identifying labile functional groups (e.g., acid-catalyzed decarboxylation) .

Q. How can regioselective functionalization of the pyrazine ring be achieved without disrupting the carboxylic acid group?

  • Protection-Deprotection Strategies : Temporarily protect the carboxylic acid as a methyl ester during halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura for trifluoromethyl introduction). Deprotection via hydrolysis restores the acid .
  • Catalytic Systems : Palladium or copper catalysts with ligands (e.g., XPhos) enhance selectivity for C-5 or C-6 positions, as demonstrated in analogous pyridine/pyrazine syntheses .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Multivariate Analysis : Partial Least Squares (PLS) regression correlates electronic (Hammett σ) or steric (Taft) parameters with bioactivity.
  • Machine Learning : Train models on datasets of pyrazine analogs to predict binding affinities or metabolic stability .

Q. How can reaction scalability be balanced with environmental sustainability for this compound?

  • Green Chemistry Metrics : Calculate E-factors (waste-to-product ratios) for each synthetic step. Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation), enhancing yield and safety .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between computational predictions and experimental yields?

  • Error Source Analysis : Verify computational parameters (e.g., basis sets, solvation models) and cross-validate with experimental data (e.g., reaction calorimetry for exothermicity).
  • High-Throughput Screening : Test 10–20 condition variations (e.g., temperature, catalyst loading) to identify outliers and refine models .

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